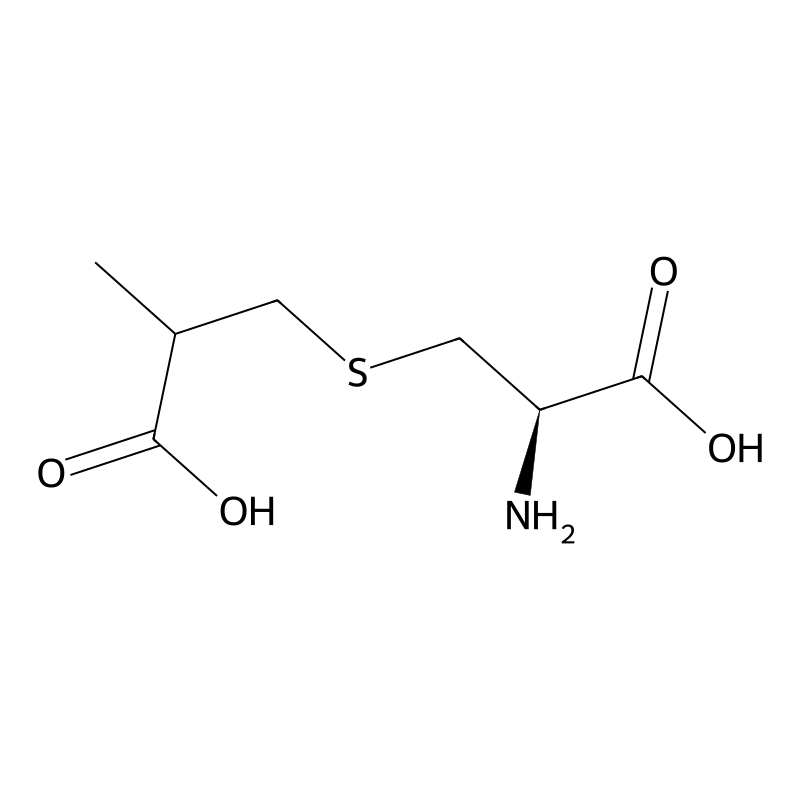S-(2-Carboxypropyl)cysteine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biomarker for Leigh-like Syndrome:
S-(2-Carboxypropyl)cysteine, also known as β-Isobuteine, is primarily studied as a biomarker for Leigh-like syndrome (LLS), a rare genetic disorder affecting the nervous system. Elevated levels of S-(2-Carboxypropyl)cysteine in urine are observed in individuals with LLS, indicating a potential metabolic abnormality within the mitochondria, the cell's energy-producing organelles. [Source: ]
Potential Mechanism and Future Research:
The exact mechanism by which S-(2-Carboxypropyl)cysteine levels increase in LLS remains unclear. Research suggests it might be linked to abnormal metabolism of specific amino acids, potentially isoleucine or methionine. Understanding the underlying metabolic pathways and their relation to S-(2-Carboxypropyl)cysteine could pave the way for developing targeted therapies for LLS. [Source: ]
Limitations and Challenges:
While S-(2-Carboxypropyl)cysteine holds promise as a biomarker for LLS, it is crucial to acknowledge its limitations. Firstly, elevated levels of this metabolite can also be observed in other metabolic disorders, making it not specific to LLS alone. Secondly, further research is needed to establish a causal relationship between the metabolic abnormality and the disease itself. [Source: https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-S-2-carboxyethyl-L-cysteine]
S-(2-Carboxypropyl)cysteine is a sulfur-containing amino acid derivative primarily found in garlic and certain onion species. It is an organosulfur compound that plays a significant role in the flavor profile of these plants. The compound is characterized by its unique structure, which includes a carboxypropyl group attached to the cysteine backbone, contributing to its biochemical properties and potential health benefits.
- The specific mechanism of action of S-(2-Carboxypropyl)cysteine within the body is not fully understood.
- As a metabolite of S-(2-Carboxypropyl)glutathione, it likely plays a role in detoxification processes, but further research is needed to elucidate its specific contributions.
- There is limited information on the safety profile of S-(2-Carboxypropyl)cysteine. As a metabolite formed in the body, it's likely to be relatively safe at physiological levels.
- However, more research is needed to determine its potential toxicity at high doses or its interaction with other chemicals.
- Biosynthesis: It can be synthesized from cysteine and methacrylic acid. Two proposed pathways involve either the direct formation from these precursors or via S-(2-carboxypropyl)glutathione, which undergoes elimination of glycine to yield S-(2-carboxypropyl)cysteine .
- Decarboxylation: This reaction can convert S-(2-carboxypropyl)cysteine into allyl compounds, which are known for their biological activities .
- Oxidation: The compound can undergo oxidation reactions that lead to various sulfur-containing metabolites, contributing to its flavor and aroma characteristics in culinary applications .
S-(2-Carboxypropyl)cysteine exhibits various biological activities:
- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems .
- Antimicrobial Effects: Similar to other organosulfur compounds found in garlic, it may exhibit antimicrobial properties, potentially supporting immune function .
- Metabolic Implications: Elevated levels of S-(2-carboxypropyl)cysteine have been associated with certain metabolic conditions, indicating its potential role as a biomarker for specific health issues .
S-(2-Carboxypropyl)cysteine can be synthesized through several methods:
- Direct Synthesis: From cysteine and methacrylic acid without intermediates.
- Biosynthetic Pathway: In plants like garlic, it is produced from S-(2-carboxypropyl)glutathione through enzymatic reactions involving γ-glutamyl transpeptidase and alliinase enzymes .
- Chemical Modifications: Laboratory synthesis may also involve chemical modifications of cysteine derivatives under controlled conditions.
S-(2-Carboxypropyl)cysteine has several applications:
- Culinary Uses: Its presence contributes to the distinctive flavors of garlic and onions, making it valuable in food industries.
- Nutraceuticals: Due to its antioxidant and potential health-promoting properties, it is being explored for use in dietary supplements.
- Research Tool: It serves as a subject of study in metabolic profiling and understanding sulfur metabolism in plants .
Studies have indicated that S-(2-Carboxypropyl)cysteine interacts with various biological systems:
- Metabolomic Studies: Research has shown that it can be used as a marker for distinguishing between different varieties of onions and shallots based on their metabolite profiles .
- Bioavailability Studies: Its bioaccessibility after gastrointestinal digestion suggests that it may influence nutrient absorption and metabolism in humans .
S-(2-Carboxypropyl)cysteine shares structural and functional similarities with several other organosulfur compounds. Here are some comparable compounds:
| Compound Name | Description | Unique Features |
|---|---|---|
| S-Allyl cysteine | Found in garlic; known for strong antimicrobial effects | Contains an allyl group instead of carboxypropyl |
| S-Methyl cysteine | Present in various Allium species; contributes to flavor | Methyl group provides different flavor profile |
| S-Propyl cysteine | Found in onions; contributes to pungency | Propyl group impacts flavor characteristics |
| S-Trans-propenyl cysteine | Characteristic of onion; involved in flavor chemistry | Unique double bond structure affecting aroma |
S-(2-Carboxypropyl)cysteine stands out due to its specific carboxypropyl moiety, which influences both its biochemical behavior and its role in plant metabolism compared to these other compounds.








